molecular formula C9H14N4O B1529003 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1803586-13-1

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Katalognummer: B1529003
CAS-Nummer: 1803586-13-1
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: GZDMVBBZZNTQDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide, also known as Atogepant, is a compound that has garnered attention due to its significant biological activities, particularly in the realm of migraine treatment and potential anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its role as an antagonist of the calcitonin gene-related peptide (CGRP) receptors. By inhibiting these receptors, the compound disrupts the CGRP signaling pathway, which is crucial in the pathophysiology of migraines. This antagonistic action leads to a reduction in migraine frequency and severity, making it a valuable therapeutic agent in migraine management.

Pharmacokinetics

Research has shown that this compound has been optimized for improved pharmacokinetic properties, resulting in increased oral bioavailability. This enhancement allows for effective systemic delivery and therapeutic efficacy when administered orally.

Antimigraine Activity

  • Clinical Studies : Atogepant has undergone clinical trials demonstrating its efficacy in reducing the frequency of migraine attacks. A pivotal study reported that patients receiving Atogepant experienced a significant decrease in monthly migraine days compared to placebo.

Anticancer Properties

Recent studies have indicated that derivatives of 1H-pyrazole structures, including this compound, exhibit antiproliferative effects against various cancer cell lines. Notably, compounds within this class have shown activity against lung, colorectal, and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer potency .

Case Studies and Research Findings

StudyFindings
Clinical Trial on MigraineDemonstrated significant reduction in migraine days with Atogepant administration compared to placebo.
Anticancer ActivityExhibited antiproliferative effects on various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Structure-Activity RelationshipModifications to the piperidine and pyrazole moieties resulted in enhanced potency against specific cancer targets .

Cellular Effects

The compound influences cellular functions by modulating key signaling pathways and gene expression. It has been observed to alter phosphorylation states of proteins involved in cell signaling, impacting processes such as cell growth and apoptosis. These interactions can lead to significant changes in cellular responses to external stimuli.

Eigenschaften

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMVBBZZNTQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 3
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 4
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.